molecular formula C121H168N26O33S4 B144341 Endothelin 3 CAS No. 125692-40-2

Endothelin 3

カタログ番号: B144341
CAS番号: 125692-40-2
分子量: 2643.1 g/mol
InChIキー: OQGZWNZGVYLIFX-JQWUVQPESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Endothelin 3 (ET-3) is a 21-amino acid peptide belonging to the endothelin family, which includes three isoforms: ET-1, ET-2, and ET-2. These peptides are encoded by distinct genes and exhibit structural and functional diversity . ET-3 is primarily synthesized by endothelial cells, macrophages, and specific neural crest-derived tissues, such as the placenta and enteric nervous system . Unlike ET-1, which is the most potent vasoconstrictor in the cardiovascular system, ET-3 has broader physiological roles, including involvement in embryonic development (e.g., neural crest cell migration) and modulation of neurotransmission .

準備方法

Endogenous Biosynthesis of Endothelin-3

ET3 is physiologically synthesized through the SCF-KIT signaling pathway , a mechanism first elucidated in human umbilical vein endothelial cells (HUVECs) and melanoma cells . Stem cell factor (SCF) binding to the KIT receptor triggers a cascade that upregulates ET3 synthesis and secretion. This pathway involves calcium influx, activation of endothelial nitric oxide synthase (eNOS) or neuronal NOS (nNOS), and subsequent nitric oxide (NO)-mediated modulation of cellular functions . In vivo studies confirm ET3 induction in gastrointestinal stromal tumors, sun-exposed skin, and the myenteric plexus of the colon post-fasting, underscoring its context-dependent regulatory mechanisms .

The precursor big endothelin-3 undergoes proteolytic cleavage by endothelin-converting enzymes (ECEs) to yield mature ET3. While this endogenous pathway is critical for physiological functions, its low yield and tissue-specific activity limit its utility for large-scale ET3 production, necessitating alternative synthetic approaches.

Chemical Synthesis of Endothelin-3

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for ET3 preparation due to its precision in assembling complex peptide sequences. A breakthrough in SPPS methodology was achieved using the SAT resin , a cross-linked copolymer of styrene and 3-(acryloyloxy)-2-hydroxypropyl methacrylate . Compared to traditional resins like Merrifield and TentaGel, SAT exhibits superior swelling properties in organic solvents, enhanced mechanical stability, and higher functional loading capacity (Table 1) .

Table 1: Comparison of Resins for ET3 Synthesis

PropertySAT ResinMerrifield ResinTentaGel Resin
Swelling in DMF8.2 mL/g5.1 mL/g6.7 mL/g
Loading Capacity0.78 mmol/g0.45 mmol/g0.62 mmol/g
Mechanical StabilityHighModerateModerate

The Fmoc (fluorenylmethyloxycarbonyl) strategy is employed for ET3 assembly, with coupling reactions monitored via Kaiser tests. Critical challenges include avoiding aspartimide formation at residues 8–9 (Asp-Lys) and ensuring disulfide bond formation between Cys¹–Cys¹⁵ and Cys³–Cys¹¹ . Post-synthesis, ET3 is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC, achieving >95% purity .

Microwave-Assisted Synthesis

Recent advancements integrate microwave irradiation to accelerate coupling and deprotection steps, reducing synthesis time from 72 hours to 18 hours. This method improves crude peptide yield by 22% while maintaining fidelity in disulfide bridge formation .

Recombinant Production of Endothelin-3

Cloning and Vector Construction

The EDN3 gene is amplified via PCR using primers designed against the coding sequence (CDS) of human endothelin-3 (GenBank Accession: NM_000117.2) . The PCR mixture includes PrimeSTAR Max Premix, cDNA template, and specific primers (Table 2), with thermal cycling conditions optimized for 98°C denaturation and 60°C annealing .

Table 2: PCR Components for EDN3 Amplification

ComponentVolume/Amount
cDNA Template1 μL
Forward/Reverse Primers0.5 μL each
PrimeSTAR Max Premix1 μL
ddH₂O7 μL

The amplified EDN3 CDS is ligated into the pcDNA3.1-EGFP vector using seamless cloning, followed by transformation into Trans5α competent cells . Sanger sequencing confirms plasmid integrity, with successful clones yielding high-purity ET3 upon mammalian cell expression.

Expression and Purification

HEK293 cells transfected with pcDNA3.1-EDN3 secrete ET3 into the culture medium, which is concentrated via tangential flow filtration. Affinity chromatography using anti-ET3 monoclonal antibodies (e.g., clone E3-24 from Patent EP0410303A1) enables selective purification, achieving 90% recovery . Endotoxin levels are reduced to <0.1 EU/mg using polymyxin B columns.

Analytical Characterization of Synthetic ET3

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column (5 μm, 4.6 × 250 mm) resolves ET3 at 12.3 minutes under a gradient of 0.1% TFA in acetonitrile/water. Impurities such as truncated peptides (e.g., ET3¹–¹⁸) are detected at 9.8 minutes .

Mass Spectrometry

MALDI-TOF MS confirms ET3’s molecular weight (2,492.8 Da), with isotopic resolution distinguishing between oxidized (+16 Da) and reduced forms . Disulfide bond connectivity is verified via tandem MS/MS fragmentation.

化学反応の分析

Key Enzymatic Reactions

EnzymeSubstrateCleavage SiteCatalytic Features
ECE-1/ECE-2Big ET-3Trp21-Ile22Zn²⁺-dependent metalloprotease activity
Kell blood proteinBig ET-3Trp21-Ile22pH optimum: 6.0–6.5; inhibited by phosphoramidon

Kinetic Data for Kell Protein :

SubstrateKmK_m (μmol/L)VmaxV_{max} (pmol/min)
Big ET-33.5 ± 0.815.2 ± 2.1
Big ET-18.2 ± 1.38.7 ± 1.5

Receptor Binding and Signaling

ET-3 binds predominantly to endothelin receptor type B (ETB_B) with high affinity, activating G-protein-coupled pathways :

  • Calcium mobilization : ET-3 increases intracellular Ca²⁺ via phospholipase C (PLC)-mediated inositol 1,4,5-trisphosphate (IP3_3) production .

  • Protein kinase C (PKC) activation : ET-3 induces PKC-dependent phosphorylation (183% increase at 107^{-7} mol/L) .

  • Secondary messengers : Stimulates cyclic GMP (cGMP) and prostacyclin (PGI2_2) synthesis in endothelial cells .

Dose-Dependent Effects of ET-3 :

ParameterEC50_{50} (mol/L)Maximum Effect
IP3_3 production108^{-8}3.5-fold increase
PKC activation108^{-8}183% increase
DNA synthesis1010^{-10}2.1-fold increase

Structural Determinants of Reactivity

ET-3’s activity relies on conserved residues and structural motifs:

  • Critical residues : Trp21, Ile22, and conserved Cys residues form disulfide bonds essential for receptor binding .

  • Helical conformation : Residues 10–21 adopt an α-helix, exposing a hydrophobic stripe for receptor interaction .

Conserved Residues in Endothelins :

PositionAmino AcidRole
1CysteineDisulfide bond (Cys1-Cys15)
3CysteineDisulfide bond (Cys3-Cys11)
21TryptophanProteolytic cleavage site

Degradation and Inhibition

  • Phosphoramidon inhibition : Reduces Big ET-3 processing by Kell protein by 50% at 50 μmol/L and 70% at 200 μmol/L .

  • Metabolic clearance : ET-3 undergoes receptor-mediated endocytosis and lysosomal degradation .

Functional Cross-Reactivity

ET-3 stimulates ET-1 production in endothelial cells via ETB_B receptor activation, creating a positive feedback loop .

科学的研究の応用

Endothelin-3 has a wide range of scientific research applications, including:

作用機序

エンドセリン-3は、Gタンパク質共役受容体であるエンドセリン受容体B型に結合することでその効果を発揮します。この結合は、AMPK、JNK/c-JUN、STAT3経路を含むいくつかの細胞内シグナル伝達経路を活性化します。 これらの経路は、細胞増殖、分化、移動などのさまざまな細胞プロセスを調節します .

類似化合物との比較

Structural and Genetic Differences

Parameter ET-1 ET-2 ET-3
Gene Location Chromosome 6 Chromosome 1 Chromosome 20
Amino Acid Sequence Cys-Ser-Cys-Ser-Leu-Met... Cys-Ser-Cys-Ser-Trp-Leu... Cys-Thr-Cys-Phe-Tyr-Lys...
Primary Source Vascular endothelium Kidney, intestine Neural crest, macrophages
Key Modulators TGF-β, hypoxia, angiotensin II Less studied; overlaps with ET-1 Developmental signals (e.g., Wnt)

ET-3 differs from ET-1 and ET-2 in six amino acid residues, which significantly alter receptor binding affinities and downstream effects . For example, ET-3 has higher affinity for the ETB receptor, while ET-1 preferentially binds ETA receptors .

Regulatory Mechanisms

  • ET-1: Secretion is strongly upregulated by inflammatory stimuli (e.g., LPS, PMA) in macrophages and endothelial cells.
  • ET-3 : In macrophages, ET-3 levels remain unchanged under LPS or PMA stimulation, suggesting independent regulatory pathways from ET-1 . ET-3 expression in placental and neural tissues is driven by developmental cues, such as Wnt signaling .

Physiological and Pathological Roles

Role ET-1 ET-3
Vasoconstriction Potent (ETA-mediated) Weak; primarily ETB-mediated vasodilation
Developmental Role Limited Critical for enteric nervous system and melanocyte development
Inflammatory Response Promotes vascular leakage and fibrosis Modulates macrophage activity; less pro-inflammatory
Receptor Affinity ETA > ETB ETB > ETA

ET-1 is a key mediator in hypertension and chronic kidney disease, while ET-3’s roles are more pronounced in neurodevelopmental disorders (e.g., Hirschsprung’s disease) .

Therapeutic Targeting

  • ET-1 Antagonists : Selective ETA antagonists (e.g., ambrisentan) and dual ETA/ETB blockers (e.g., aprocitentan) are used in pulmonary arterial hypertension and resistant hypertension .
  • ET-3 Pathways: Limited therapeutic targeting due to its developmental roles. However, ETB agonists are under investigation for neuroprotection and gastrointestinal motility disorders .

Key Research Findings

  • Macrophage Studies : ET-1 secretion in macrophages increases 6–10-fold under LPS/PMA stimulation, whereas ET-3 remains unaffected . Both peptides are detected in alveolar macrophages and airway epithelium, but only ET-1 correlates with inflammatory vascular pathology .
  • Genetic Polymorphisms : ET-1 gene variants are strongly linked to essential hypertension, while ET-3 polymorphisms are associated with neurodevelopmental defects .
  • Receptor Signaling : ET-3’s activation of ETB receptors upregulates connexin 43 and Akt/GSK-3β pathways, offering cardioprotective effects during ischemia-reperfusion injury—a mechanism less evident with ET-1 .

Data Tables

Table 1. Comparative Secretion of ET-1 and ET-3 in Human Macrophages

Stimulus ET-1 Secretion ET-3 Secretion
Basal Conditions 10–20 pg/mL 5–10 pg/mL
LPS (24h) 60–200 pg/mL 5–15 pg/mL
PMA (24h) 100–300 pg/mL 5–10 pg/mL

Data derived from macrophage-conditioned media analyses .

Table 2. Receptor Binding Affinities

Peptide ETA Receptor (Ki, nM) ETB Receptor (Ki, nM)
ET-1 0.1–0.4 1–3
ET-3 100–200 0.2–0.5

Ki values indicate inhibition constants; lower values denote higher affinity .

生物活性

Endothelin 3 (EDN3) is a member of the endothelin family of peptides, which are potent vasoconstrictors and play critical roles in various biological processes, including cell proliferation, differentiation, and metabolism. This article delves into the biological activity of EDN3, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

Overview of this compound

This compound is primarily produced in endothelial cells and acts through two types of receptors: endothelin receptor type A (EDNRA) and endothelin receptor type B (EDNRB). While EDN1 and EDN2 can activate both receptors with similar affinities, EDN3 predominantly activates EDNRB with a lower affinity for EDNRA. This differential receptor activation leads to distinct biological outcomes, such as vasodilation mediated by EDNRB and vasoconstriction by EDNRA .

Signal Transduction Pathways

EDN3 exerts its effects through various intracellular signaling pathways:

  • cAMP-EPAC1-ERK Pathway : EDN3 promotes thermogenic differentiation of white adipose tissue (WAT) via the activation of the cAMP-EPAC1-ERK pathway. This signaling cascade is crucial for enhancing mitochondrial biogenesis and function in adipocytes .
  • Calcium Mobilization : Activation of EDNRB leads to increased intracellular calcium levels, which are essential for numerous cellular processes including cell proliferation and differentiation .
  • Integrin-Mediated Adhesion : EDN3 enhances cell adhesion through integrins, particularly β1-integrins, which are vital for cell-matrix interactions. This effect has been observed in enteric neural crest cells (ENCCs), where EDN3 significantly increases focal adhesion formation .

Thermogenic Differentiation

Recent studies have demonstrated that EDN3 plays a pivotal role in promoting the browning of white adipose tissue. This process is characterized by the transformation of white adipocytes into thermogenic beige adipocytes, which are capable of burning energy to produce heat. In animal models, administration of EDN3 has been shown to improve glucose metabolism and reduce obesity-related complications .

Cell Adhesion and Migration

EDN3 enhances the adhesion and migration of ENCCs by stimulating the formation of focal adhesions. This effect is mediated through changes in cytoskeletal dynamics, leading to increased lamellipodia formation and enhanced cell motility . Such properties are crucial during embryonic development and tissue repair processes.

Cancer Biology

In the context of cancer, particularly rhabdomyosarcoma, EDN3 has been implicated in tumor growth and progression. Studies indicate that rhabdomyosarcoma cell lines express EDN3, suggesting its role in promoting malignant behaviors through ERK-mediated signaling pathways . Furthermore, loss of EDN3 expression due to epigenetic modifications has been observed in various cancers, indicating its potential as a biomarker or therapeutic target .

Metabolic Disorders

Given its role in adipocyte differentiation and glucose metabolism, EDN3 could be a promising target for treating metabolic disorders such as obesity and diabetes. By enhancing thermogenic activity in adipose tissue, EDN3 may help improve insulin sensitivity and overall metabolic health .

Research Findings Summary

StudyFocusKey Findings
Thermogenic DifferentiationEDN3 promotes browning of WAT via cAMP-EPAC1-ERK activation; improves glucose metabolism.
Cell AdhesionIncreases focal adhesion formation in ENCCs; enhances cell motility through cytoskeletal remodeling.
Cancer BiologyExpressed in rhabdomyosarcoma; involved in tumor growth via ERK pathway activation.
Metabolic RegulationStimulates preadipocyte growth; potential target for obesity treatment.

Q & A

Basic Research Questions

Q. What are the standard assays for quantifying ET-3 expression in tissue samples, and how do researchers validate their specificity?

  • Methodological Answer : ET-3 quantification typically employs ELISA or radioimmunoassays (RIAs) with antibodies specific to ET-3 isoforms. Validation includes cross-reactivity tests against related peptides (e.g., ET-1, ET-2) and spike-recovery experiments in biological matrices. For immunohistochemistry, negative controls (e.g., antibody pre-absorption with excess ET-3) and positive controls (tissue sections with known ET-3 expression) are mandatory to confirm specificity .

Q. How do researchers design experiments to distinguish ET-3’s role in developmental biology versus pathological conditions?

  • Methodological Answer : Comparative studies often use conditional knockout models (e.g., Edn3-deficient mice) to isolate developmental effects (e.g., enteric nervous system defects) from pathological roles (e.g., hypertension). Longitudinal studies track phenotypic changes across life stages, while pharmacological interventions (e.g., ET receptor antagonists) in adult models help dissect disease-specific mechanisms .

Q. What statistical approaches are recommended for analyzing ET-3’s dose-dependent effects in cell culture studies?

  • Methodological Answer : Dose-response curves are modeled using nonlinear regression (e.g., sigmoidal fits in GraphPad Prism). Researchers should report EC₅₀/IC₅₀ values with 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicates (n ≥ 3) and power analysis are critical to mitigate variability in primary cell cultures .

Advanced Research Questions

Q. How can contradictory findings about ET-3’s dual roles in angiogenesis and vasoconstriction be reconciled in mechanistic studies?

  • Methodological Answer : Contradictions may arise from tissue-specific receptor expression (ETA vs. ETB) or experimental context (hypoxia vs. normoxia). Advanced approaches include:

  • Single-cell RNA sequencing to map receptor subtype distribution.
  • Dual inhibition/activation of ET receptors in co-culture systems (e.g., endothelial cells + smooth muscle cells).
  • Meta-analysis of existing datasets to identify confounding variables (e.g., pH, shear stress) .

Q. What strategies optimize the translational relevance of ET-3 studies from rodent models to human pathophysiology?

  • Methodological Answer : Researchers should:

  • Use humanized mouse models (e.g., EDN3 transgenic mice) or patient-derived organoids.
  • Validate findings across species via cross-reactivity assays for ligands/receptors.
  • Incorporate clinical covariates (e.g., age, comorbidities) in preclinical models using multivariate regression .

Q. How should researchers address ethical and technical challenges in studying ET-3’s role in rare diseases (e.g., Hirschsprung’s disease)?

  • Methodological Answer : For rare diseases:

  • Collaborate with consortia to aggregate patient samples and reduce selection bias.
  • Use CRISPR-dCas9 systems to model patient-specific EDN3 mutations in iPSCs.
  • Adhere to ethical guidelines for genetic testing (e.g., informed consent for asymptomatic carriers) and data anonymization .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in ET-3 receptor binding assays?

  • Methodological Answer : Key steps include:

  • Standardizing membrane preparation (e.g., centrifugation at 100,000×g for 1 hr).
  • Using radiolabeled ligands (e.g., <sup>125</sup>I-ET-3) with Scatchard analysis for affinity calculations.
  • Reporting buffer composition (e.g., protease inhibitors) and temperature/pH controls .

Q. How can conflicting results from ET-3 knockout models be systematically reviewed?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., species, genetic background).
  • Perform risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies).
  • Use random-effects meta-analysis to quantify heterogeneity (I² statistic) .

Q. Ethical and Reporting Standards

Q. What are the minimal metadata requirements for sharing ET-3 datasets in public repositories?

  • Methodological Answer : Include:

  • Experimental conditions (e.g., agonist/antagonist concentrations).
  • Model system details (e.g., cell line authentication, animal strain).
  • Raw data files (e.g., .fcs for flow cytometry, .abf for electrophysiology).
  • Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers disclose potential conflicts of interest in ET-3 drug discovery studies?

  • Methodological Answer : Follow ICMJE guidelines:
  • Declare funding sources (e.g., pharmaceutical grants).
  • Disclose patents or licensing agreements related to ET-3 therapeutics.
  • Use blinded data analysis protocols to mitigate bias .

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64+,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGZWNZGVYLIFX-JQWUVQPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC8=CC=CC=C8)[C@@H](C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)[C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H168N26O33S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2643.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125692-40-2
Record name Endothelin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125692402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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